Creatine-(methyl-d3) Monohydrate: A Technical Guide for Research Applications
Creatine-(methyl-d3) Monohydrate: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Creatine-(methyl-d3) monohydrate, an isotopically labeled form of creatine, has emerged as a important tool in biomedical research. Its primary application lies in its use as a stable isotope tracer for the accurate determination of total body creatine pool size and, by extension, the estimation of skeletal muscle mass. This technique, known as the D3-creatine dilution method, offers a minimally invasive and practical alternative to traditional methods like magnetic resonance imaging (MRI) and dual-energy X-ray absorptiometry (DXA).[1][2][3][4][5][6] This guide provides an in-depth overview of the research applications of Creatine-(methyl-d3) monohydrate, with a focus on experimental protocols and data interpretation.
Core Applications in Research
The unique properties of Creatine-(methyl-d3) monohydrate make it suitable for a range of research applications, primarily centered around its use as a metabolic tracer and an internal standard.
Estimation of Skeletal Muscle Mass
The cornerstone of Creatine-(methyl-d3) monohydrate's utility in research is the D3-creatine dilution method.[1][7][8][9] This method is founded on the principle that approximately 98% of the body's creatine is located in skeletal muscle.[4][10] By introducing a known amount of deuterated creatine and measuring its dilution in the body's creatine pool, researchers can accurately calculate the total creatine pool size, which strongly correlates with skeletal muscle mass.[1][8]
The process involves administering a single oral dose of Creatine-(methyl-d3) monohydrate to a subject.[1][6] The deuterated creatine is absorbed and distributed throughout the body, mixing with the endogenous creatine pool.[10] Over time, creatine is irreversibly converted to creatinine at a relatively constant rate and excreted in the urine.[10] By measuring the enrichment of D3-creatinine in a urine sample, the total creatine pool size and subsequently muscle mass can be calculated.[1][8] This method has been validated in both preclinical models and human subjects.[1][8]
Pharmacokinetic and Metabolic Studies
Creatine-(methyl-d3) monohydrate serves as an excellent tracer for studying the absorption, distribution, metabolism, and excretion (ADME) of creatine.[10] Following oral administration, the deuterated form can be tracked in plasma and urine to determine key pharmacokinetic parameters such as absorption rate, peak plasma concentration, and half-life.[1] These studies have shown that D3-creatine is rapidly absorbed, with detectable plasma levels as early as 15 minutes post-dose and peak concentrations reached within 2.5 to 3 hours.[1]
Internal Standard for Mass Spectrometry
In analytical chemistry, particularly in quantitative mass spectrometry, Creatine-(methyl-d3) monohydrate is utilized as an internal standard.[10] Due to its structural similarity to endogenous creatine and a known mass shift of +3 Da from the deuterium labeling, it allows for precise and accurate quantification of unlabeled creatine in biological samples.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from research studies utilizing Creatine-(methyl-d3) monohydrate.
Table 1: Physicochemical Properties of Creatine-(methyl-d3) Monohydrate
| Property | Value | Reference |
| CAS Number | 284664-86-4 | [11] |
| Molecular Formula | C4D3H6N3O2·H2O | [11] |
| Molecular Weight | 152.17 g/mol | [11] |
| Isotopic Purity | ≥98 atom % D |
Table 2: Pharmacokinetic Parameters of D3-Creatine in Humans (30 mg Oral Dose)
| Parameter | Value (Mean ± SD) | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2.5 - 3.0 hours | [1] |
| Time to Isotopic Steady-State (Urine) | 30.7 ± 11.2 hours | [1][6] |
| Plasma Clearance | ~80% within 24 hours | [1] |
| Urinary Spillage (Median) | 3.5% (males), 25.6% (females) | [12] |
Table 3: Recommended Tracer Doses for Muscle Mass Estimation
| Subject | Recommended Oral Dose | Reference |
| Rats | <1 mg/rat | [8] |
| Healthy Adult Humans | 30 mg | [1][6] |
| Older Adults | 30 mg | [3] |
| Patients with Hip Fracture | 30 mg | [2] |
Experimental Protocols
D3-Creatine Dilution Method for Skeletal Muscle Mass Estimation in Humans
This protocol is a generalized representation based on published studies.[1][3][6]
1. Subject Preparation:
-
Subjects should fast overnight prior to the administration of the D3-creatine dose.[3]
2. D3-Creatine Administration:
3. Sample Collection:
-
Plasma: Serial blood samples can be collected to determine the pharmacokinetics of D3-creatine. A typical schedule includes samples at 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[1]
-
Urine: All urine is collected for 5 consecutive days following the tracer dose.[1][6] Spot urine samples can also be utilized, particularly fasting morning voids on subsequent days.[3]
4. Sample Analysis:
-
Concentrations of deuterated and unlabeled creatine and creatinine in plasma and urine are measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][13]
5. Data Analysis:
-
The enrichment of D3-creatinine in the urine is used to calculate the total body creatine pool size.
-
Skeletal muscle mass is then estimated from the creatine pool size, assuming a concentration of 4.3 g of creatine per kg of skeletal muscle.[14]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of Creatine-(methyl-d3) monohydrate.
Caption: Workflow for muscle mass estimation using D3-creatine.
Conclusion
Creatine-(methyl-d3) monohydrate is a powerful and versatile tool for researchers in various fields, including physiology, metabolism, and clinical research. The D3-creatine dilution method provides a reliable and minimally invasive means of assessing skeletal muscle mass, which is crucial for studying conditions such as sarcopenia, cachexia, and muscular dystrophies.[8] Its application as a pharmacokinetic tracer and an internal standard further enhances its value in drug development and metabolic research. This guide provides a foundational understanding of its applications and methodologies to aid in the design and execution of future research endeavors.
References
- 1. Total body skeletal muscle mass: estimation by creatine (methyl-d3) dilution in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Creatine ( methyl-d3) dilution in urine for estimation of total body skeletal muscle mass: accuracy and variability vs. MRI and DXA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D3‐Creatine dilution and the importance of accuracy in the assessment of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Total body skeletal muscle mass: estimation by creatine (methyl-d3) dilution in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D3‐creatine dilution for skeletal muscle mass measurement: historical development and current status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total-body creatine pool size and skeletal muscle mass determination by creatine-(methyl-D3) dilution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Creatine-(methyl-d3) monohydrate | 284664-86-4 | Benchchem [benchchem.com]
- 11. scbt.com [scbt.com]
- 12. Creatine (methyl-d3) dilution in urine for estimation of total body skeletal muscle mass: accuracy and variability vs. MRI and DXA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A clinical biomarker assay for the quantification of d3-creatinine and creatinine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Skeletal muscle mass can be estimated by creatine (methyl-d3) dilution and is correlated with fat-free mass in active young males - PubMed [pubmed.ncbi.nlm.nih.gov]
